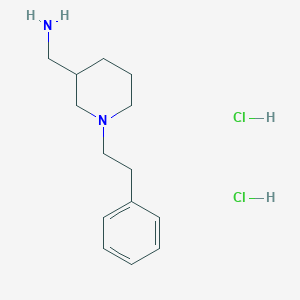
C-(1-Phenethyl-piperidin-3-yl)-methylaminedihydrochloride
Vue d'ensemble
Description
C-(1-Phenethyl-piperidin-3-yl)-methylaminedihydrochloride, also known as C-PEPMD, is an organic compound that is used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in water and has a melting point of 148-150°C. C-PEPMD has a low toxicity and is a non-carcinogenic compound. It is used as a research tool to study the effects of various drugs and compounds on the body.
Applications De Recherche Scientifique
Molecular Interaction Studies
- Molecular Interactions with CB1 Cannabinoid Receptor : A study explored the molecular interaction of a similar compound with the CB1 cannabinoid receptor, highlighting its role in receptor ligand interactions and 3D quantitative structure-activity relationship models (Shim et al., 2002).
Pharmacological Activity
- Sigma Receptor Binding : Research on derivatives of methylpiperidines, including compounds with similar structural characteristics, demonstrated potent sigma(1) receptor binding, suggesting potential utility in tumor research and therapy (Berardi et al., 2005).
- Allosteric Modulation of CB1 : An investigation into indole-2-carboxamides, related to the compound , revealed critical structural requirements for allosteric modulation of the cannabinoid type 1 receptor, providing insights into binding affinity and drug design (Khurana et al., 2014).
Chemical Synthesis and Analysis
- Synthesis and Physiological Activity Studies : The synthesis and analysis of 4-oxo(hydroxy, amino)piperidines with aryl substituents, which share a structural resemblance, have been conducted, providing insights into their bactericidal, fungicidal, and herbicidal activity (Mobio et al., 1989).
- High-Affinity Ligands at Dopamine Receptors : A study on 4-heterocyclylpiperidines, structurally related compounds, identified their role as selective high-affinity ligands at human dopamine receptors, suggesting implications in neurological research (Rowley et al., 1997).
Novel Applications in Biomedical Research
- Inhibition of Macrophage Activation and Graft Rejection : A novel piperidine compound, derived from an antibiotic, demonstrated inhibition of macrophage activation and suppression of graft rejection, indicating potential anti-inflammatory applications (Takeiri et al., 2011).
Antimicrobial Activities
- Synthesis and Antimicrobial Activity : Research on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, with structural similarities, explored their antimicrobial properties against various pathogens, providing insights into potential antimicrobial applications (Vinaya et al., 2009).
Propriétés
IUPAC Name |
[1-(2-phenylethyl)piperidin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c15-11-14-7-4-9-16(12-14)10-8-13-5-2-1-3-6-13;;/h1-3,5-6,14H,4,7-12,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOWVPZKJPOJSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-(1-Phenethyl-piperidin-3-yl)-methylaminedihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



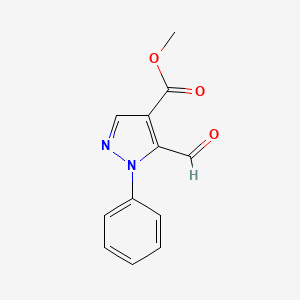
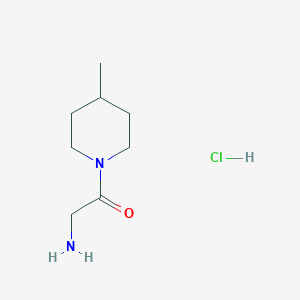
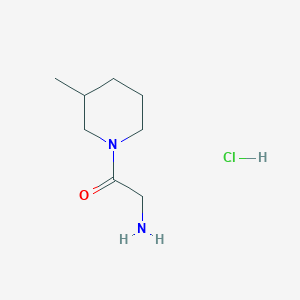
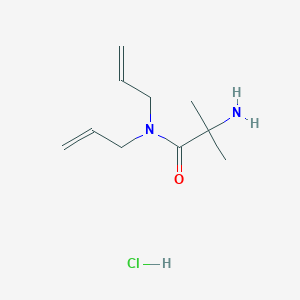
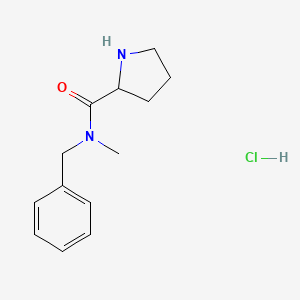
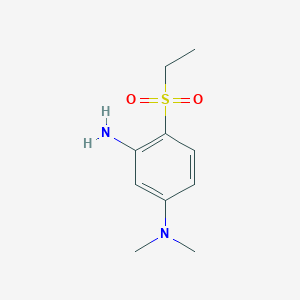
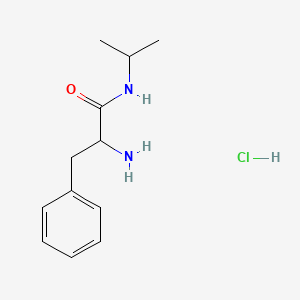
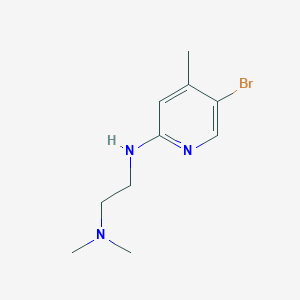
![N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398405.png)
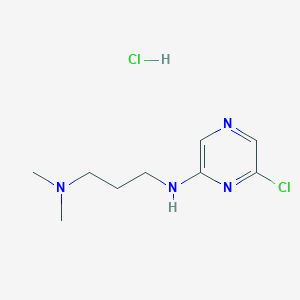
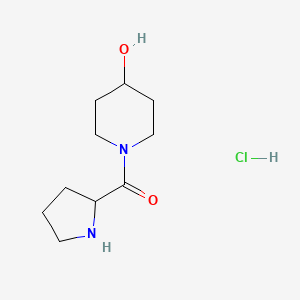
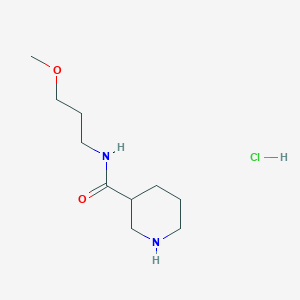

![6-Oxa-2-azaspiro[3.4]octane oxalate](/img/structure/B1398418.png)